molecular formula C15H23BrMgO B12566246 Magnesium, bromo[8-(phenylmethoxy)octyl]- CAS No. 312934-24-0

Magnesium, bromo[8-(phenylmethoxy)octyl]-

Cat. No.: B12566246
CAS No.: 312934-24-0
M. Wt: 323.55 g/mol
InChI Key: XWMADEPDAAEFSA-UHFFFAOYSA-M
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Description

Magnesium, bromo[8-(phenylmethoxy)octyl]- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules and is widely employed in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo[8-(phenylmethoxy)octyl]- typically involves the reaction of 8-(phenylmethoxy)octyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction scheme is as follows:

8-(phenylmethoxy)octyl bromide+MgMagnesium, bromo[8-(phenylmethoxy)octyl]-\text{8-(phenylmethoxy)octyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo[8-(phenylmethoxy)octyl]-} 8-(phenylmethoxy)octyl bromide+Mg→Magnesium, bromo[8-(phenylmethoxy)octyl]-

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure complete conversion of the starting material to the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo[8-(phenylmethoxy)octyl]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Diethyl ether and THF are typically used.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Obtained from cross-coupling reactions.

Scientific Research Applications

Magnesium, bromo[8-(phenylmethoxy)octyl]- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Magnesium, bromo[8-(phenylmethoxy)octyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo[6-(phenylmethoxy)hexyl]-
  • Magnesium, bromo[3-(phenylmethoxy)phenyl]-
  • Magnesium, bromo(3-methoxyphenyl)-

Uniqueness

Magnesium, bromo[8-(phenylmethoxy)octyl]- is unique due to its specific alkyl chain length and phenylmethoxy group, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain complex molecules that other similar compounds may not be able to achieve as efficiently.

Properties

CAS No.

312934-24-0

Molecular Formula

C15H23BrMgO

Molecular Weight

323.55 g/mol

IUPAC Name

magnesium;octoxymethylbenzene;bromide

InChI

InChI=1S/C15H23O.BrH.Mg/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15;;/h7-9,11-12H,1-6,10,13-14H2;1H;/q-1;;+2/p-1

InChI Key

XWMADEPDAAEFSA-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCCCOCC1=CC=CC=C1.[Mg+2].[Br-]

Origin of Product

United States

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